molecular formula C8H6ClN3O B1414935 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 1082550-10-4

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B1414935
M. Wt: 195.6 g/mol
InChI Key: SFTKVPSMNAPDGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Abbas et al. (2017) focused on the synthesis of new heterocyclic compounds, using a derivative of 1,3,4-oxadiazole as a starting material. This includes the synthesis of compounds like 6-(4-chlorophenyl)[1,2.4] triazolo [3,4,b][1,3,4] oxadiazole-3-(2H) thione and 6-(4-chlorophenyl)-[1,2,4] triazolo [3,4-b][1,3,4] oxadiazole-3-amine, highlighting the versatility of 1,3,4-oxadiazole derivatives in creating fused heterocyclic compounds (Abbas, Hussain, & Shakir, 2017).

Chemical Reactions and Bond Cleavage

Jäger et al. (2002) investigated the reactions involving derivatives of 1,3,4-oxadiazole, leading to ring fission and C–C bond cleavage. This study provides insights into the reactivity of such compounds under different conditions, suggesting potential applications in synthetic chemistry (Jäger, Laggner, Mereiter, & Holzer, 2002).

Photochemical Synthesis

Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This demonstrates the potential of photochemical reactions in synthesizing fluorinated heterocyclic compounds, an area of interest in materials science and medicinal chemistry (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Synthesis and Characterization of Derivatives

Salama (2020) worked on synthesizing and characterizing new derivatives of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine. The study provides a detailed understanding of the structural and chemical properties of these derivatives, which is crucial for their application in various scientific fields (Salama, 2020).

Antimicrobial Activities

Research by Bektaş et al. (2007) and Ghattas et al. (1982) explored the antimicrobial activities of various 1,3,4-oxadiazole derivatives. These studies contribute to the understanding of the biological activities of these compounds and their potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).

Crystal Structure Analysis

Yan et al. (2010) provided insights into the crystal structure of a related compound, 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. This kind of research is fundamental in the field of crystallography and material science (Yan, Tu, Wang, Liu, & Li, 2010).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the hazards associated with a compound, precautions for safe handling and use, procedures for spills and leaks, and first aid measures .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

properties

IUPAC Name

4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTKVPSMNAPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
F Porta, A Gelain, D Barlocco, N Ferri… - Chemical Biology & …, 2017 - Wiley Online Library
A series of 1,2,5‐oxadiazoles were synthesized as new potential antiproliferative agents. The in vitro cytotoxic activity evaluation of title compounds through MTT assay revealed that …
Number of citations: 14 onlinelibrary.wiley.com
F Porta - 2017 - air.unimi.it
Tesi_Federica Porta Page 1 Department of Pharmaceutical Sciences PhD Course in Pharmaceutical Sciences -XXIX Cycle- Design, synthesis and biological evaluation of novel …
Number of citations: 4 air.unimi.it

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